

CNI103: A Selective Peptidyl Inhibitor of the Calcineurin-NFATc3 Signaling Axis

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Compound of Interest		
Compound Name:	CNI103	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of inflammatory diseases. While broad-spectrum calcineurin inhibitors like cyclosporine A and tacrolimus are effective immunosuppressants, their clinical utility is often limited by significant side effects due to the ubiquitous nature of calcineurin signaling. This has driven the search for more selective inhibitors that target specific nodes within the pathway. This technical guide provides an in-depth overview of **CNI103**, a novel, potent, and selective peptidyl inhibitor of the protein-protein interaction between calcineurin and the NFATc3 isoform. **CNI103** has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and sepsis by selectively attenuating the inflammatory response mediated by NFATc3 in macrophages. This document details the mechanism of action of **CNI103**, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Calcineurin-NFATc3 Pathway in Inflammation

Calcineurin is a calcium/calmodulin-dependent serine/threonine phosphatase that plays a pivotal role in transducing calcium signals into cellular responses.[1] One of its key substrates



is the NFAT family of transcription factors (NFATc1-c4). In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon an increase in intracellular calcium, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal.[2] This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of a wide array of genes, including those encoding pro-inflammatory cytokines.[3]

Recent research has highlighted the specific role of the NFATc3 isoform in the inflammatory phenotype of macrophages, particularly in the context of acute lung injury (ALI) and sepsis.[4] Genetic ablation or pharmacological inhibition of NFATc3 has been shown to significantly reduce lung inflammation, improve pulmonary barrier function, and increase survival in animal models of these conditions.[4] This makes the selective inhibition of NFATc3 a promising therapeutic strategy for inflammatory diseases.

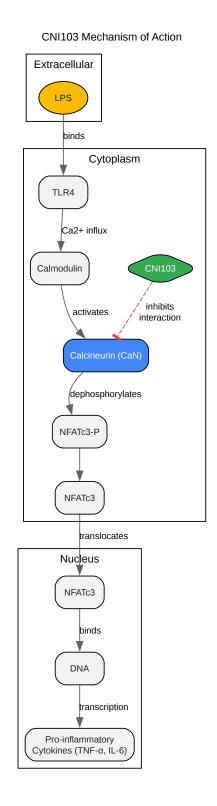
CNI103: A Novel Selective Inhibitor

CNI103 is a highly potent, cell-permeable, and metabolically stable peptidyl inhibitor designed to selectively block the interaction between calcineurin and NFATc3.[4][5] It was developed through a combination of computational modeling and medicinal chemistry, starting from the calcineurin-targeting peptide R11-VIVIT.[6] **CNI103**'s structure incorporates a calcineurin-binding motif coupled to a cell-penetrating cyclopeptidyl motif, which enhances its cellular uptake and stability.[6]

Mechanism of Action

CNI103 acts by competitively inhibiting the docking of NFATc3 to calcineurin. This prevents the dephosphorylation of NFATc3, thereby blocking its nuclear translocation and subsequent activation of target gene transcription.[4] This selective inhibition of the calcineurin-NFATc3 interaction allows for the targeted suppression of the NFATc3-mediated inflammatory cascade without globally inhibiting calcineurin's phosphatase activity towards its other substrates, a key differentiator from traditional calcineurin inhibitors.[4]





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CNI103 selectively blocks the Calcineurin-NFATc3 interaction.



Quantitative Data Summary

The efficacy and properties of **CNI103** have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity and Stability of CNI103

Parameter	CNI103	R11-VIVIT (Parent Peptide)	Reference	
Binding Affinity to Calcineurin (Kd)	16 nM	500 nM	[6]	
Serum Stability (t1/2)	> 24 hours	~ 1 hour	[6]	

Table 2: In Vivo Efficacy of CNI103 in a Mouse Model of LPS-Induced Acute Lung Injury



Treatmen t Group	Dose	Route	TNF-α in BALF (pg/mL)	IL-6 in BALF (pg/mL)	Total Protein in BALF (µg/mL)	Referenc e
Control (LPS only)	-	-	~1500	~1000	~1200	[6]
CNI103	0.3 mg/kg	Intranasal	Dose- dependent decrease	Not reported	Not reported	[6]
CNI103	1 mg/kg	Intranasal	Dose- dependent decrease	Not reported	Not reported	[6]
CNI103	3 mg/kg	Intranasal	Significantl y decreased	Significantl y decreased	Significantl y decreased	[6]
CNI103	5 mg/kg	Intravenou s	Significantl y decreased	Not reported	Significantl y decreased	[6]

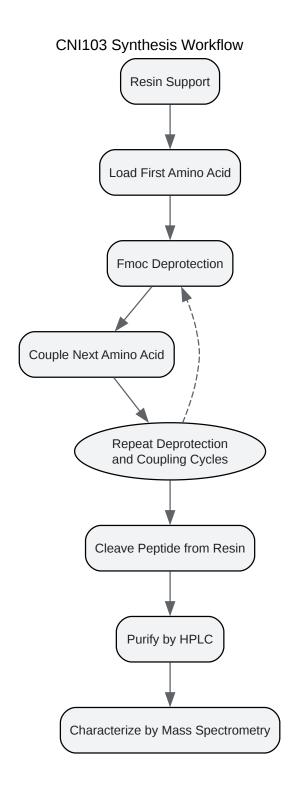
Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of **CNI103**.

CNI103 Peptide Synthesis

CNI103 is a synthetic peptide. The general workflow for its synthesis is based on solid-phase peptide synthesis (SPPS).





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General workflow for solid-phase peptide synthesis of CNI103.



Methodology:

- Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swollen in an appropriate solvent like dimethylformamide (DMF).
- First Amino Acid Loading: The C-terminal amino acid, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
- Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine.
- Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HCTU) and coupled to the free amine on the resin-bound peptide.
- Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the CNI103 sequence.
- Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification and Analysis: The crude peptide is purified using reverse-phase highperformance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

In Vitro Calcineurin Binding Assay (Fluorescence Polarization)

Principle: This assay measures the binding of **CNI103** to calcineurin by competing with a fluorescently labeled peptide (e.g., OG-VIVIT). The change in fluorescence polarization is proportional to the amount of fluorescent peptide displaced by **CNI103**.

Methodology:

• A constant concentration of the catalytic domain of human calcineurin Aα and a fluorescently labeled VIVIT peptide (OG-VIVIT) are incubated in a 384-well plate.



- Increasing concentrations of CNI103 are added to the wells.
- The plate is incubated to allow the binding to reach equilibrium.
- Fluorescence polarization is measured using a plate reader.
- The IC50 value is determined by plotting the change in polarization against the concentration of CNI103, and the dissociation constant (Kd) is calculated from this data.

NFATc3 Nuclear Translocation Assay

Principle: This assay visualizes the ability of **CNI103** to prevent the translocation of NFATc3 from the cytoplasm to the nucleus in response to a stimulus.

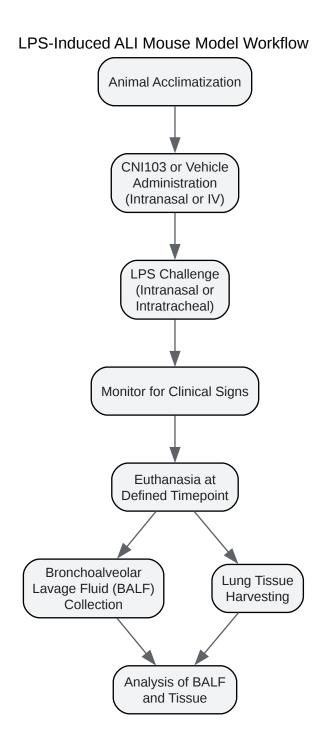
Methodology:

- Cell Culture: Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) are cultured on glass coverslips.
- Pre-treatment: Cells are pre-incubated with varying concentrations of CNI103 or a vehicle control.
- Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NFATc3 activation.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
- Immunofluorescence Staining: Cells are stained with a primary antibody specific for NFATc3, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
- Imaging and Analysis: The subcellular localization of NFATc3 is visualized using fluorescence microscopy. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of nuclear translocation.

In Vivo Mouse Model of LPS-Induced Acute Lung Injury



Principle: This model is used to evaluate the in vivo efficacy of **CNI103** in a disease-relevant context. Intranasal or intratracheal administration of LPS induces a robust inflammatory response in the lungs, mimicking key features of ALI.





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Workflow for evaluating **CNI103** in a mouse model of ALI.

Methodology:

- Animal Acclimatization: C57BL/6 mice are acclimatized to the facility for at least one week.
- Pre-treatment: Mice are treated with CNI103 or a vehicle control via the desired route (e.g., intranasal insufflation or intravenous infusion) at specified doses.
- LPS Challenge: After a defined pre-treatment period, mice are anesthetized and challenged with a single dose of LPS in sterile saline via intranasal or intratracheal instillation.
- Monitoring: Animals are monitored for signs of distress.
- Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6, 16, or 24 hours), mice are euthanized.
- Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid (BALF).
- Tissue Collection: Lung tissue is harvested for histological analysis or homogenization.
- Analysis: BALF is analyzed for total and differential cell counts, total protein concentration
 (as a measure of vascular permeability), and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
 Lung tissue can be processed for histology to assess inflammation and injury.

Cytokine Measurement by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF- α and IL-6, in BALF.

Methodology:

 Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.



- Blocking: The plate is blocked to prevent non-specific binding.
- Sample Incubation: BALF samples and a standard curve of known cytokine concentrations are added to the wells and incubated.
- Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
- Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
- Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
- Stop Reaction: The reaction is stopped with an acid solution.
- Measurement: The absorbance of each well is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion and Future Directions

CNI103 represents a significant advancement in the development of targeted anti-inflammatory therapeutics. Its high potency, selectivity for the calcineurin-NFATc3 interaction, and favorable pharmacokinetic profile make it a promising candidate for the treatment of inflammatory diseases where NFATc3 plays a key pathogenic role, such as acute lung injury and sepsis. The data presented in this guide underscore the potential of **CNI103** and provide a foundation for further preclinical and clinical investigation. Future studies should focus on elucidating the full therapeutic window of **CNI103**, exploring its efficacy in other inflammatory and autoimmune disease models, and ultimately, translating these promising preclinical findings into clinical applications for patients with high unmet medical needs.

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